Triethoxy[4-(trifluoromethyl)phenyl]silane is a specialized organosilane used for advanced surface modification and as a synthetic precursor. It belongs to the class of trialkoxy(aryl)silanes, which are primarily used to form durable, covalently bonded surface treatments on inorganic substrates like glass, silica, and metal oxides. The key features of this specific molecule are the triethoxy groups, which control its reactivity and processing characteristics, and the para-trifluoromethylphenyl group, which imparts strong electron-withdrawing properties and low surface energy (hydrophobicity) to the modified surface. These attributes make it a candidate for applications requiring precise control over interfacial electronic properties and surface wettability.
Substituting Triethoxy[4-(trifluoromethyl)phenyl]silane with a more common alternative like Phenyltriethoxysilane (PTES) is functionally inadequate, as it completely eliminates the performance benefits derived from the electron-withdrawing trifluoromethyl (-CF3) group, such as modified electronic work functions and enhanced hydrophobicity. Opting for the trimethoxy analog, Trimethoxy[4-(trifluoromethyl)phenyl]silane, also introduces significant processing risks. Methoxy-based silanes hydrolyze 6-10 times faster than their ethoxy counterparts, which can lead to reduced pot life, premature self-condensation, and poor process control, ultimately compromising the uniformity and reproducibility of the resulting surface treatment or material. The slower, more controlled hydrolysis of the triethoxy groups is a distinct procurement advantage for applications requiring consistent, high-quality film formation.
The triethoxy groups of the title compound provide a significant processability advantage over trimethoxy-based analogs. Ethoxysilanes hydrolyze at a rate 6 to 10 times slower than corresponding methoxysilanes. This slower reaction provides an extended pot life and a wider processing window, which is critical for achieving uniform and reproducible film formation in controlled surface modification or sol-gel processes. This contrasts with the rapid hydrolysis of methoxy silanes, which can lead to premature gelation and inconsistent surface coverage.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | 1x (Baseline rate for Ethoxy Silane) |
| Comparator Or Baseline | Methoxy Silane Analog: 6-10x faster hydrolysis rate |
| Quantified Difference | 600% to 1000% faster for methoxy analog |
| Conditions | Aqueous solution, acid or base catalyzed hydrolysis. |
This enables better process control, higher batch-to-batch consistency, and reduced material waste, justifying the selection for high-precision applications.
The presence of the 4-(trifluoromethyl)phenyl group provides substantially greater hydrophobicity compared to its non-fluorinated analog, Phenyltriethoxysilane. While direct water contact angle data for the title compound is not readily available in comparative literature, fluorinated alkyl and aryl silanes are well-established to create low surface energy films that are highly water-repellent. Surfaces modified with phenyl-functional silanes already exhibit hydrophobic character, but the addition of the -CF3 group significantly enhances this effect, pushing surfaces towards superhydrophobicity (contact angles >150°) when surface roughness is also controlled.
| Evidence Dimension | Surface Wettability (Water Contact Angle) |
| Target Compound Data | Significantly >90°, approaching superhydrophobic (>150°) potential |
| Comparator Or Baseline | Phenyltriethoxysilane: Typically hydrophobic (e.g., 90-110° on flat silica) |
| Quantified Difference | Qualitatively significant increase in contact angle and reduction in surface energy. |
| Conditions | Silane-treated silica or metal oxide surface. |
For applications requiring maximum water repellency, such as anti-fouling coatings, moisture barriers, or microfluidics, the fluorinated compound offers performance unattainable with standard phenylsilanes.
Fluorination of organic molecules is a known strategy to enhance thermal stability due to the high strength of the C-F bond. While direct TGA data for Triethoxy[4-(trifluoromethyl)phenyl]silane is sparse, a patent for high-temperature polymer applications explicitly lists both phenyltriethoxysilane and p-trifluoromethyltetrafluorophenyl-triethoxysilane as 'high-temperature silanes' suitable for use in applications exceeding 150 °C. This indicates that the trifluoromethylphenyl group is compatible with high-temperature processing, a critical requirement where standard alkyl or less stable aromatic silanes would degrade.
| Evidence Dimension | Thermal Stability / Application Temperature |
| Target Compound Data | Suitable for high-temperature applications (≥150 °C) |
| Comparator Or Baseline | Standard alkylaminosilanes (e.g., TGA 25% weight loss at 220°C) |
| Quantified Difference | Significantly higher operational temperature ceiling compared to many common functional silanes. |
| Conditions | Use as a filler coupling agent in high-temperature polymer compounding. |
This compound is a viable choice for manufacturing composites and devices that must withstand demanding thermal environments where other functional silanes would fail.
Leveraging its enhanced hydrophobicity, this silane is the right choice for creating durable, water-repellent surfaces on glass or silica. Unlike non-fluorinated phenylsilanes, its -CF3 group provides a lower surface energy, making it suitable for anti-stiction coatings on MEMS, moisture barriers in electronics, and creating defined hydrophobic channels in microfluidic devices.
The strong electron-withdrawing nature of the trifluoromethyl group can be used to increase the work function of conductive oxides like ITO. This modification facilitates more efficient hole injection from the anode into the organic semiconductor layer, a critical factor in optimizing the performance and lifetime of OLEDs and other organic electronic devices. A patent mentions the use of various trialkoxysilane compounds, including the target compound, for charge-transporting varnishes, underscoring its relevance in this field.
The slower, more manageable hydrolysis rate of the triethoxy groups makes this compound a preferred precursor over trimethoxy analogs when process control is paramount. It allows for the formation of highly ordered and uniform self-assembled monolayers (SAMs) or thin films via sol-gel methods, ensuring high batch-to-batch reproducibility for advanced materials and sensor surfaces.
Irritant